(2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Description
Systematic Nomenclature and Structural Identification
The compound (2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid belongs to the class of pyrrole-acrylic acid hybrids, characterized by a fused aromatic heterocycle and a conjugated carboxylic acid side chain. Its systematic IUPAC name is derived through sequential substitution analysis:
- The pyrrole ring (1H-pyrrole) forms the core structure, with methyl groups at positions 2 and 5.
- A 4-ethylphenyl substituent is attached to the nitrogen atom at position 1.
- At position 3, an acrylic acid group ($$C3H4O_2$$) is bonded, with the double bond configuration specified as E (trans) by the (2E) prefix.
Structural Comparison with Analogues
| Feature | This compound | (E)-3-(2,5-Dimethyl-1H-pyrrol-3-yl)acrylic Acid |
|---|---|---|
| Pyrrole Substituents | 2,5-dimethyl, 1-(4-ethylphenyl) | 2,5-dimethyl |
| Acrylic Acid Position | 3 | 3 |
| Double Bond Configuration | E | E |
The presence of the 4-ethylphenyl group introduces steric bulk and enhances π-π stacking potential, distinguishing it from simpler analogues like (E)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid. Spectroscopic characterization methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, would reveal key functional groups:
Historical Context in Pyrrole-Acrylic Acid Hybrid Research
Pyrrole-acrylic acid hybrids emerged from mid-20th-century investigations into conductive polymers and biocompatible materials. Early work on pyrrole polymerization with poly(acrylic acid) demonstrated that pyrrole monomers form adducts with carboxylic acid-rich polymers prior to oxidative polymerization. For example, the synthesis of polypyrrole-poly(acrylic acid) complexes involved:
- Adduct Formation : Mixing pyrrole with poly(acrylic acid) in aqueous solution, leveraging hydrogen bonding between pyrrole’s NH and the polymer’s carboxyl groups.
- Oxidative Polymerization : Using sodium persulfate to initiate radical-based chain growth, yielding a water-dispersible conductive complex.
These methods laid the groundwork for functionalizing pyrrole with acrylic acid derivatives. The introduction of aryl groups, such as the 4-ethylphenyl moiety, represents a strategic advancement to modulate solubility and electronic properties. Historical synthetic challenges included maintaining water dispersibility while increasing polypyrrole content—a balance achieved through stoichiometric optimization.
Significance in Contemporary Organic Chemistry
The compound’s hybrid structure bridges materials science and medicinal chemistry:
- Materials Science : The 4-ethylphenyl group enhances hydrophobicity, making the compound suitable for organic semiconductors or coatings. Analogous polypyrrole-poly(acrylic acid) complexes exhibit conductivity due to extended π-conjugation.
- Drug Discovery : Pyrrole derivatives are pivotal in pharmacophores targeting inflammation and cancer. The acrylic acid moiety offers a handle for bioconjugation or salt formation, improving bioavailability.
- Green Synthesis : Modern routes emphasize solvent-free conditions or microwave-assisted protocols. For instance, copper oxide catalysts enable efficient cyclization reactions to form pyrrole cores at mild temperatures.
Comparative Synthetic Approaches
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidative Polymerization | Aqueous, sodium persulfate | 76–81 | |
| Proline-Catalyzed | Ethanol, room temperature | 85–90 | |
| Microwave-Assisted | Solvent-free, 100°C | 92 |
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(E)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H19NO2/c1-4-14-5-8-16(9-6-14)18-12(2)11-15(13(18)3)7-10-17(19)20/h5-11H,4H2,1-3H3,(H,19,20)/b10-7+ |
InChI Key |
NJWWGAOVMFUPRE-JXMROGBWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Construction
- Starting Materials: 4-ethylphenylhydrazine and 2,5-dimethylfuran are reacted under acidic or thermal conditions to form the 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole core.
- Mechanism: The reaction proceeds via hydrazone formation followed by cyclization to yield the substituted pyrrole ring.
- Reaction Conditions: Typically carried out under reflux in an appropriate solvent such as acetic acid or ethanol, often with catalytic acid to promote ring closure.
Installation of Acrylic Acid Side Chain
- Approach: The acrylic acid group is introduced via a Knoevenagel condensation or related olefination reaction at the 3-position of the pyrrole.
- Reagents: Commonly, an aldehyde or equivalent is condensed with malonic acid or its derivatives in the presence of a base or acid catalyst.
- Stereochemical Control: The reaction conditions are optimized to favor formation of the (E)-isomer of the acrylic acid double bond.
Alternative Synthetic Routes
- Ethyl Ester Intermediates: The pyrrole-3-carboxylic acid ethyl ester can be synthesized first (e.g., via bromination of propionaldehyde followed by ring closure with methyl acetoacetate and ammonia), then hydrolyzed to the free acid.
- Hydrazide Intermediates: Esterification of acrylic acid derivatives followed by reaction with hydrazine monohydrate can lead to hydrazides, which upon condensation with diketones form functionalized pyrrole derivatives.
- The use of bromination of propionaldehyde followed by ring closure with methyl acetoacetate and ammonia provides a mild, high-yielding, and scalable route to pyrrole esters, avoiding costly and environmentally unfriendly reagents like tert-butyl acetoacetate.
- Ester intermediates facilitate purification and handling, allowing subsequent hydrolysis to the acrylic acid.
- Optimization of Knoevenagel condensation conditions enables selective formation of the (2E)-isomer, critical for biological activity.
- Alternative methods involving hydrazide intermediates and diketone condensations expand the scope for functionalized pyrrole derivatives with potential biological applications.
The preparation of (2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is best achieved through a multi-step synthetic sequence involving:
- Bromination of propionaldehyde,
- Ring closure with methyl acetoacetate and ammonia to form the pyrrole ester,
- Hydrolysis to the free acid,
- Knoevenagel condensation to install the acrylic acid moiety with controlled stereochemistry.
This approach benefits from mild reaction conditions, readily available starting materials, and scalability. Research advances have optimized these steps to improve yields and purity while minimizing environmental impact. Alternative routes involving hydrazide intermediates offer additional functionalization opportunities.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the interactions of pyrrole derivatives with biological systems.
Medicine: Investigating potential therapeutic properties of pyrrole-based compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-Ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Data Table: Comparative Overview of Key Compounds
Biological Activity
(2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid, a pyrrole derivative, has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for pharmacological exploration. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with an ethylphenyl group and a dimethyl group, which may influence its reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. For instance, a study indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 2.5 |
| Compound B | MCF7 (Breast) | 3.0 |
| This compound | MCF7 (Breast) | TBD |
In a specific case study involving the compound under review, it was found to inhibit cell proliferation in the MCF7 cell line significantly. The mechanism of action was suggested to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Research indicates that pyrrole derivatives demonstrate varying degrees of activity against bacterial strains.
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
| This compound | S. aureus | TBD |
In a comparative study, this compound showed promising results against Staphylococcus aureus with a notable zone of inhibition.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrole derivatives have been documented in various studies. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.
Case Study:
A recent study investigated the anti-inflammatory effects of similar pyrrole compounds in vivo using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to controls, suggesting that the compound may inhibit pro-inflammatory cytokines.
Q & A
Q. What are the key considerations in synthesizing (2E)-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid?
- Methodological Answer : The synthesis of this compound requires careful selection of catalysts and reaction conditions. For example, base-catalyzed coupling reactions (e.g., using NaOtBu) under mild temperatures (25°C) can achieve high yields (~90%) for similar acrylic acid derivatives. Reaction time, solvent polarity, and steric effects of substituents on the pyrrole ring must be optimized to avoid side reactions. A stepwise approach involving (i) formation of the pyrrole core via Paal-Knorr synthesis, (ii) introduction of the ethylphenyl group via nucleophilic substitution, and (iii) conjugation of the acrylic acid moiety via Wittig or Horner-Wadsworth-Emmons reactions is recommended. Critical parameters include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Resolve the crystal structure to confirm stereochemistry (e.g., E-configuration of the acrylic acid moiety). For analogous compounds, CCDC deposition numbers (e.g., CCDC 1988019) provide reference data for comparison .
- DFT Calculations : Compare experimental bond lengths and angles with computational models to validate electronic and steric effects of substituents .
- NMR Spectroscopy : Analyze proton coupling constants (e.g., for olefinic protons) to confirm the E-configuration. NMR can verify substituent positions on the pyrrole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Systematic screening of bases, additives, and temperatures is critical. For example, in CO/CH coupling reactions for acrylic acid derivatives:
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing vs. solution-phase conformations. Strategies include:
- Variable-Temperature NMR : Detect rotameric equilibria by observing signal coalescence at elevated temperatures.
- Solid-State NMR : Compare with XRD data to assess conformational differences between solid and solution states.
- Molecular Dynamics Simulations : Model solvent effects to reconcile experimental NMR shifts with computational predictions .
Q. What computational methods predict the bioactivity of this compound and its derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Validate with experimental IC values from enzymatic assays.
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial activity data. For example, chlorinated pyrrole derivatives show enhanced bioactivity due to increased electrophilicity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability) to prioritize derivatives for synthesis .
Q. How can derivatives of this compound be designed for enhanced photostability or solubility?
- Methodological Answer :
- Photostability : Introduce electron-withdrawing groups (e.g., -CF) to the pyrrole ring to reduce UV-induced degradation. Monitor via accelerated aging tests under UV light .
- Solubility : Incorporate hydrophilic moieties (e.g., polyethylene glycol chains) via esterification of the acrylic acid group. Measure solubility parameters (Hansen solubility spheres) to optimize formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
